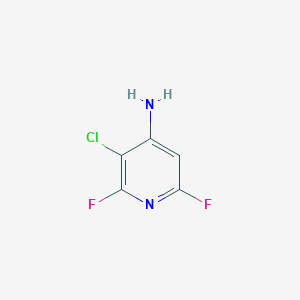

3-Chloro-2,6-difluoropyridin-4-amine

説明

3-Chloro-2,6-difluoropyridin-4-amine is a chemical compound with the molecular formula C5H3ClF2N2 . It has a molecular weight of 164.54 g/mol . The IUPAC name for this compound is 3-chloro-2,6-difluoropyridin-4-amine .

Synthesis Analysis

The synthesis of 3-Chloro-2,6-difluoropyridin-4-amine involves quantum-chemical computational calculations using the DFT/B3LYP/6-311++G (d,p) method and basis set .Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-difluoropyridin-4-amine was analyzed using quantum-chemical computational calculations . The study provided insights into the bonding characteristics and reactive sites of the compound .Chemical Reactions Analysis

The chemical reactivity of 3-Chloro-2,6-difluoropyridin-4-amine was analyzed in both polar and nonpolar solvents . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of the compound in the gas phase was found to be 6.0214 eV, indicating low reactivity and stability compared to the solvent phase .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 38.9 Ų and a complexity of 124 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound is stable and shows low reactivity .科学的研究の応用

Synthesis Optimization

3-Chloro-2,6-difluoropyridin-4-amine's synthesis has been optimized using pentachloropyridine as raw material. The improvements in synthetic technology, such as mild reaction conditions and simple operation, highlight its potential in various applications due to the high yields and cost-effectiveness of the process (Li Sheng-song, 2010).

Reactions with Ammonia

Studies on the amination of halopyridines, involving 3-chloro and 4-chloropyridine, with potassium amide in liquid ammonia, indicate complex reaction patterns potentially involving pyridyne intermediates. These reactions demonstrate the versatility of chloro-fluoropyridine compounds in synthesizing various aminated products (M. Pieterse & H. J. Hertog, 2010).

Synthesis of Lanthanide-Containing Macrocyclic Schiff Bases

3-Chloro-2,6-difluoropyridin-4-amine derivatives have been utilized in the preparation of lanthanide macrocyclic tetra-imine complexes. These complexes have shown promise due to their stability and potential applications in creating paramagnetic and/or fluorescent derivatives useful in various scientific fields (A. Dumont, V. Jacques, & J. Desreux, 2000).

Parallel Synthesis

The compound's derivatives have been synthesized through a parallel synthesis approach, demonstrating its utility in creating a range of derivatives in good yields. This adaptability to combinatorial purposes underscores its significance in the field of chemical synthesis (M. Menichincheri et al., 2003).

ANRORC Mechanism in Amination

Evidence suggests that the amination of chloro-diphenylpyrimidines, including derivatives of 3-Chloro-2,6-difluoropyridin-4-amine, follows the ANRORC mechanism to some extent. This insight into the reaction mechanisms offers valuable information for further chemical research and development (J. D. Valk et al., 2010).

Novel Applications in Polyimides

3-Chloro-2,6-difluoropyridin-4-amine has been pivotal in synthesizing new fluorinated polyimides, showcasing its utility in creating materials with desirable properties like low moisture absorption and low dielectric constants. These attributes make it a valuable compound in the field of polymer chemistry and material science (C. Chung & S. Hsiao, 2008).

将来の方向性

作用機序

Target of Action

The primary target of 3-Chloro-2,6-difluoropyridin-4-amine (3C26D4A) is the key enzyme DNA gyrase . DNA gyrase plays a crucial role in DNA replication, and its inhibition can lead to the cessation of bacterial growth, making it an attractive target for antimicrobial agents .

Mode of Action

3C26D4A interacts with DNA gyrase, inhibiting its function . The compound’s interaction with its target is likely facilitated by its electronic structure, which has been studied using quantum-chemical computational calculations . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 3C26D4A in the gas phase is found to be 6.0214 eV , which may influence its reactivity with the target enzyme.

Biochemical Pathways

The inhibition of DNA gyrase by 3C26D4A affects the DNA replication pathway, leading to the cessation of bacterial growth

Result of Action

The inhibition of DNA gyrase by 3C26D4A leads to the cessation of bacterial growth, indicating its potential as an antimicrobial agent . The compound’s significant inhibitory potential is evidenced by a docking score of -4.07 kcal/mol .

Action Environment

The action of 3C26D4A is influenced by the solvent environment. The compound shows low reactivity and stability in the gas phase compared to the solvent phase . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of solvents.

特性

IUPAC Name |

3-chloro-2,6-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQARVFBBRZLDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624360 | |

| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-difluoropyridin-4-amine | |

CAS RN |

405230-78-6 | |

| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 3-Chloro-2,6-difluoropyridin-4-amine interact with its target and what are the downstream effects?

A1: The research suggests that 3-Chloro-2,6-difluoropyridin-4-amine exhibits antimicrobial potential by targeting the bacterial enzyme DNA gyrase [, ]. While the specific interaction mechanism is not detailed in the provided abstracts, the molecular docking studies reveal a significant binding energy (-4.07 kcal/mol) with DNA gyrase [, ]. Inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, can ultimately lead to bacterial cell death.

Q2: What computational chemistry methods were used to study 3-Chloro-2,6-difluoropyridin-4-amine and what insights were gained?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) method and basis set to investigate the electronic structure of 3-Chloro-2,6-difluoropyridin-4-amine [, ]. These calculations provided information on the molecule's spectroscopic properties, frontier molecular orbital (FMO) energy gaps, Mulliken population analysis, and molecular electrostatic potential surface (MESP) [, ]. The FMO analysis in various solvents suggested the stability and chemical reactivity of the molecule [, ]. Additionally, in silico molecular docking studies were conducted to evaluate its potential as an antimicrobial agent by assessing its interaction with DNA gyrase [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)